Ethyl 4-iodobenzoate

Overview

Description

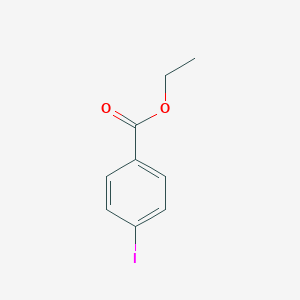

Ethyl 4-iodobenzoate (C$9$H$9$IO$_2$, CAS 51934-41-9) is an aromatic ester featuring an iodine substituent at the para position of the benzene ring and an ethoxycarbonyl group. Its molecular weight is 276.07 g/mol, and its IUPAC InChIKey is YCBJOQUNPLTBGG-UHFFFAOYSA-N . This compound is widely utilized in organic synthesis as a versatile building block, particularly in cross-coupling reactions (e.g., Pd-catalyzed couplings , Co-mediated processes ), macrocycle formation , and electrochemical reductions . Its para-substitution pattern ensures optimal electronic and steric properties for regioselective transformations, distinguishing it from meta- and ortho-substituted analogs.

Preparation Methods

Ethyl 4-iodobenzoate can be synthesized through various methods. One common synthetic route involves the esterification of 4-iodobenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization .

Industrial production methods often involve similar esterification processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and advanced purification techniques such as column chromatography may be employed .

Chemical Reactions Analysis

Ethyl 4-iodobenzoate undergoes several types of chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions. .

Coupling Reactions: It can participate in coupling reactions such as the Suzuki-Miyaura and Negishi cross-coupling reactions. .

Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the Suzuki-Miyaura coupling reaction with phenylboronic acid yields biphenyl derivatives .

Scientific Research Applications

Organic Synthesis

Ethyl 4-iodobenzoate serves as a crucial building block in organic synthesis. It is primarily utilized in the synthesis of biphenyl derivatives through cross-coupling reactions, such as:

- Negishi Cross-Coupling: This reaction allows for the formation of carbon-carbon bonds by coupling organozinc reagents with aryl halides, including this compound, facilitating the synthesis of complex organic molecules.

- Suzuki-Miyaura Coupling: In this reaction, this compound can react with phenylboronic acid to yield biphenyl derivatives, which are important in materials science and pharmaceuticals.

Medicinal Chemistry

In medicinal chemistry, this compound is employed in the development of pharmaceutical compounds. Its ability to modulate biological pathways makes it a candidate for drug design targeting specific diseases. For instance:

- Anticancer Agents: Research has shown that derivatives of this compound exhibit potential anticancer activity by inhibiting specific enzymes involved in tumor growth.

- Pharmacokinetics: The compound's lipophilicity and molecular weight influence its bioavailability and therapeutic efficacy.

Catalysis

This compound acts as a catalyst in various organic reactions:

- Knoevenagel Condensation: This reaction involves the formation of carbon-carbon double bonds between carbonyl compounds and active methylene groups, where this compound can serve as a catalyst to enhance reaction rates.

- Diels-Alder Reaction: The compound can facilitate this cycloaddition reaction, which is pivotal in synthesizing cyclic compounds from diene and dienophile reactants.

Material Science

In material science, this compound is utilized for synthesizing polymers and other materials with tailored properties:

- Polymer Synthesis: It serves as a precursor for creating polymers with specific functionalities, enhancing their mechanical and thermal properties.

Case Study 1: Synthesis of Biphenyl Derivatives

A study demonstrated the use of this compound in a Negishi cross-coupling reaction with various organozinc reagents. The results indicated high yields of biphenyl products, showcasing the compound's effectiveness as a coupling partner.

Case Study 2: Anticancer Activity

Another study investigated the anticancer potential of derivatives synthesized from this compound. The findings revealed that certain derivatives exhibited significant inhibitory effects on cancer cell lines, suggesting potential therapeutic applications.

Mechanism of Action

The precise mechanism of action of ethyl 4-iodobenzoate is not fully understood. it is believed to function as a Lewis acid, forming covalent bonds with electron-rich species such as nucleophiles . This reactivity makes it a valuable reagent in various organic reactions.

Comparison with Similar Compounds

Structural Analogues: Substitution Position and Electronic Effects

Ethyl 4-iodobenzoate is compared with its positional isomers and ester variants:

Key Observations :

- Para substitution maximizes electronic activation for cross-couplings, as iodine’s electron-withdrawing nature enhances aryl halide reactivity .

- Methyl esters exhibit faster reaction kinetics in transesterification-prone conditions compared to ethyl esters .

Reactivity in Cross-Coupling Reactions

This compound outperforms analogs in several catalytic systems:

- Palladium Catalysis :

- Cobalt Catalysis :

- Copper-Mediated Reactions: Prone to transesterification with Na$^+$ (vs.

Stability and Functional Group Tolerance

- Halogen Tolerance : this compound is stable under Mn-catalyzed transfer hydrogenation (61–85% yield), demonstrating compatibility with strong reducing agents .

- Electrochemical Activation : The C(sp$^2$)-I bond undergoes reduction with hydrated electrons, albeit with lower faradaic yields compared to benzyl chloride .

- Transesterification : Ethyl esters are more susceptible than methyl esters under basic conditions, necessitating careful catalyst selection .

Biological Activity

Ethyl 4-iodobenzoate, with the molecular formula and a molecular weight of approximately 276.07 g/mol, is an organic compound that has garnered attention for its biological activities and potential applications in medicinal chemistry. This article explores the compound's biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by an ethyl ester group attached to a benzoic acid derivative with an iodine substituent at the para position of the aromatic ring. The compound can be represented by the following structural formula:

Key Properties:

- CAS Number: 51934-41-9

- IUPAC Name: this compound

- Other Names: p-Iodobenzoic acid ethyl ester

Synthesis

This compound can be synthesized through various methods, including:

- Esterification of 4-iodobenzoic acid with ethanol in the presence of an acid catalyst.

- Halogenation reactions involving benzoic acid derivatives.

The following table summarizes different synthetic routes:

| Synthesis Method | Reactants | Conditions | Yield |

|---|---|---|---|

| Esterification | 4-Iodobenzoic acid, Ethanol | Acid catalyst, reflux | High |

| Halogenation | Benzoic acid derivatives | Iodine source, base | Moderate |

Inhibition of Biological Targets

This compound has been studied for its inhibitory effects on various biological targets. Notably, it has shown potential as an inhibitor of protein tyrosine phosphatases (PTPs), which are critical in regulating cellular signaling pathways involved in cancer progression and immune responses. The inhibition of PTPs can lead to altered phosphorylation states of proteins, impacting cell growth and differentiation.

Case Study:

A study demonstrated that derivatives of this compound exhibited significant cytotoxicity against cancer cell lines, suggesting that the compound may play a role in anticancer therapies. The mechanism involves the disruption of signaling pathways that promote tumor growth.

Antimicrobial Properties

Research has indicated that this compound possesses antimicrobial properties against various bacterial strains. Its efficacy is attributed to the iodine substituent, which enhances its reactivity towards microbial targets.

Table: Antimicrobial Activity

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 128 µg/mL |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing ethyl 4-iodobenzoate, and what analytical methods confirm its purity?

this compound is commonly synthesized via esterification of 4-iodobenzoic acid with ethanol under acidic catalysis. Alternatively, palladium-mediated cross-coupling reactions (e.g., Negishi coupling) using aryl halides and organozinc reagents are employed for functionalized derivatives . Purity is confirmed via IR spectroscopy (C=O stretch at ~1736 cm⁻¹) and elemental analysis (e.g., C: 70.41% vs. calculated 70.58%) .

Q. How do reaction conditions (solvent, temperature, catalyst) influence the yield of this compound in cross-coupling reactions?

In CoBr₂-catalyzed cross-couplings, yields improve with polar aprotic solvents (e.g., acetonitrile) and elevated temperatures (50°C), achieving ~52% yield with allyl chloride as a coupling partner. Lower temperatures (room temperature) reduce side reactions but prolong reaction times .

Q. What safety precautions are critical when handling this compound?

The compound’s density (1.641 g/mL) and iodinated structure necessitate handling in a fume hood to avoid inhalation. Use nitrile gloves and secondary containment to prevent spills. Waste disposal must follow halogenated organic waste protocols .

Advanced Research Questions

Q. How can regioselectivity challenges in palladium-catalyzed functionalization of this compound be addressed?

Steric and electronic effects dominate regioselectivity. Electron-withdrawing groups (e.g., esters) direct coupling to the para position. Using bulky ligands (e.g., tricyclohexylphosphine) enhances selectivity for less accessible sites, as demonstrated in the synthesis of 4k (76 mg, 43% yield) .

Q. What contradictions exist in reported yields for this compound-mediated macrocyclization, and how can they be resolved?

Yields for Prins dimerization vary (61–85%) due to competing oligomerization. Optimizing stoichiometry (1:1 allyl alcohol:iodobenzoate) and slow addition of reagents reduces side products. MnO₂ oxidation of intermediates improves reproducibility .

Q. Which advanced spectroscopic techniques differentiate this compound from its ortho- and meta-substituted analogs?

X-ray crystallography confirms substitution patterns via bond angles and packing motifs. NMR (¹H and ¹³C) distinguishes isomers: para-substituted derivatives show symmetrical splitting (e.g., doublets for aromatic protons), whereas meta/ortho analogs exhibit complex splitting .

Q. Methodological Considerations

Q. How should researchers design kinetic studies for this compound-involved reactions?

- Variable control : Fix catalyst loading (e.g., 13 mol% CoBr₂) and vary temperature (25–80°C) to determine activation energy .

- Data collection : Use in situ FTIR to monitor carbonyl group consumption.

- Statistical analysis : Apply Arrhenius plots to correlate rate constants with temperature.

Q. What strategies optimize the synthesis of this compound derivatives for drug discovery?

- Parallel synthesis : Screen coupling partners (e.g., 2-chloropyrimidine) under identical conditions .

- Purification : Use gradient silica gel chromatography (hexane:ethyl acetate 60:40 → 3:2:1 CH₂Cl₂) to isolate polar byproducts .

Properties

IUPAC Name |

ethyl 4-iodobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9IO2/c1-2-12-9(11)7-3-5-8(10)6-4-7/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCBJOQUNPLTBGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0049311 | |

| Record name | Ethyl 4-iodobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0049311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51934-41-9 | |

| Record name | Ethyl 4-iodobenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51934-41-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 4-iodobenzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051934419 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 4-iodobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0049311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 4-Iodobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.789 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Benzoic acid, 4-iodo-, ethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.117.170 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL 4-IODOBENZOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/52J05H935T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.